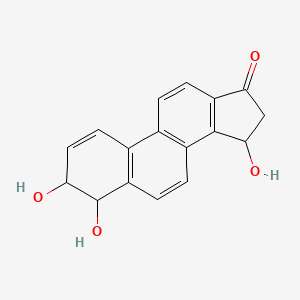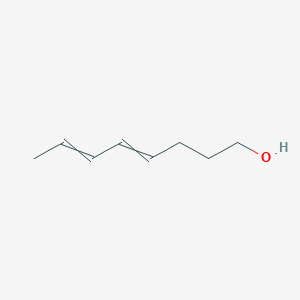
4,6-Octadien-1-ol, (4E,6E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Octadien-1-ol, (4E,6E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . It is characterized by the presence of two double bonds in the 4th and 6th positions of the octadien-1-ol chain, both in the E configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadien-1-ol, (4E,6E)- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-butadiene with formaldehyde in the presence of a catalyst to form the intermediate 4,6-octadienal. This intermediate is then reduced to 4,6-Octadien-1-ol, (4E,6E)- using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,6-Octadien-1-ol, (4E,6E)- typically involves large-scale chemical processes that ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to obtain the desired product .
化学反应分析
Types of Reactions
4,6-Octadien-1-ol, (4E,6E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,6-octadienal or further to 4,6-octadienoic acid.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Octadienal, 4,6-Octadienoic acid
Reduction: Saturated alcohols
Substitution: Halides, esters
科学研究应用
4,6-Octadien-1-ol, (4E,6E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用机制
The mechanism of action of 4,6-Octadien-1-ol, (4E,6E)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth .
相似化合物的比较
Similar Compounds
1,6-Octadien-3-ol, 3,7-dimethyl-: This compound has a similar structure but with different functional groups and positions of double bonds.
4,6-Octadien-3-one, 1-phenyl-: This compound has a phenyl group attached to the octadien chain, giving it different chemical properties
属性
CAS 编号 |
80106-30-5 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
octa-4,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-5,9H,6-8H2,1H3 |
InChI 键 |
YGBJEJWGTXEPQB-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



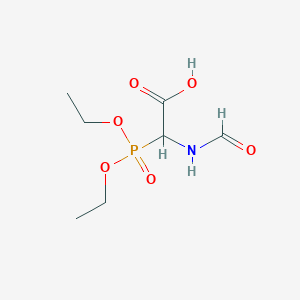

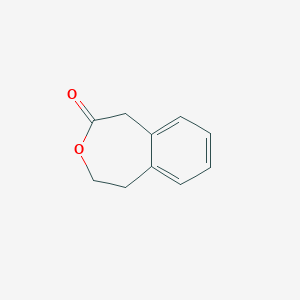
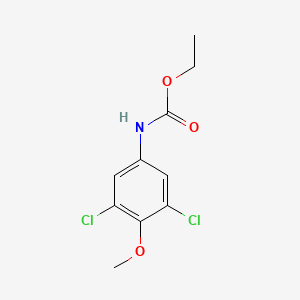
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
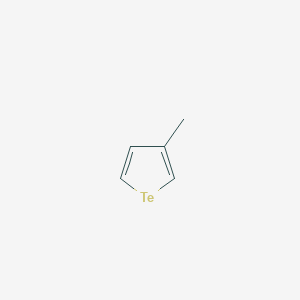
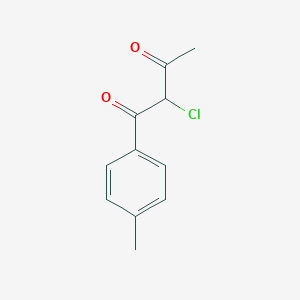
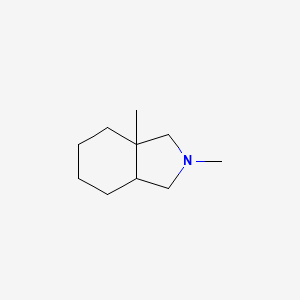
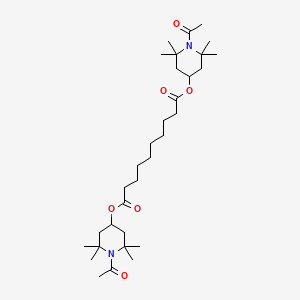
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
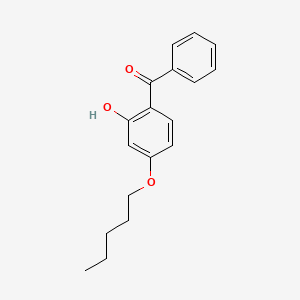
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
